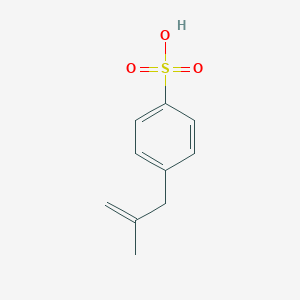

Sodium 4-(2-methylprop-2-en-1-yl)benzenesulphonate

Description

The exact mass of the compound Benzenesulfonic acid, 4-[(2-methyl-2-propenyl)oxy]-, sodium salt is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Benzenesulfonates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

sodium;4-(2-methylprop-2-enoxy)benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4S.Na/c1-8(2)7-14-9-3-5-10(6-4-9)15(11,12)13;/h3-6H,1,7H2,2H3,(H,11,12,13);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAGISKMUKULVAU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)COC1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9061625 | |

| Record name | 4-Sulfophenylmethallyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | Benzenesulfonic acid, 4-[(2-methyl-2-propen-1-yl)oxy]-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

1208-67-9 | |

| Record name | 4-Sulfophenylmethallyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001208679 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, 4-[(2-methyl-2-propen-1-yl)oxy]-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Sulfophenylmethallyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 4-(2-methylprop-2-en-1-yl)benzenesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.547 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Sodium 4-(2-methylprop-2-enoxy)benzenesulfonate (SPME)

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and applications of Sodium 4-(2-methylprop-2-enoxy)benzenesulfonate (CAS No. 1208-67-9). Commonly known as Sodium p-sulfophenyl methallyl ether (SPME), this molecule is a reactive surfactant, or "surfmer," that combines the functionality of a polymerizable methallyl group with the hydrophilic properties of a benzenesulfonate salt. This unique structure allows it to be chemically incorporated into polymer backbones, offering permanent modification of polymer properties. This guide delves into its core physicochemical characteristics, provides detailed synthesis protocols based on established chemical principles, explores its primary role in polymer science, and outlines its safety profile. The information herein is intended to serve as a foundational resource for professionals engaged in materials science, polymer chemistry, and formulation development.

Core Compound Identification and Structure

Sodium 4-(2-methylprop-2-enoxy)benzenesulfonate is an aromatic sulfonate salt. The presence of both a reactive double bond and a polar sulfonate group on a rigid benzene framework dictates its utility.

-

IUPAC Name: sodium 4-(2-methylprop-2-enoxy)benzenesulfonate

-

Common Names: Sodium p-sulfophenyl methallyl ether (SPME); 4-Methallyloxybenzenesulfonic acid sodium salt

-

Molecular Formula: C₁₀H₁₁NaO₄S[3]

-

Molecular Weight: 250.25 g/mol [3]

The structure consists of a methallyl group (CH₂=C(CH₃)CH₂–) linked via an ether oxygen to a benzene ring, which is in turn substituted with a sodium sulfonate group (–SO₃⁻Na⁺) at the para position.

dot

Caption: Two-Stage Synthesis Pathway for SPME.

Rationale Behind the Synthetic Strategy

The chosen pathway involves an initial ether formation followed by neutralization. An alternative route, the sulfonation of pre-formed methallyl phenyl ether, is also feasible. However, starting with sodium p-phenolsulfonate offers a key advantage: the sulfonate group is already in place. This avoids the potential for complex isomeric mixtures and side reactions that can occur during the sulfonation of an activated ether-substituted benzene ring. The sulfonate group is a deactivating, meta-directing group for electrophilic aromatic substitution, but the ether oxygen is a strongly activating, ortho, para-directing group. Sulfonating methallyl phenyl ether would likely require careful control of reaction conditions to achieve high para-selectivity.

The Williamson ether synthesis is a robust and well-documented SN2 reaction. It proceeds by the nucleophilic attack of an alkoxide (in this case, a phenoxide) on a primary alkyl halide. Methallyl chloride is an excellent substrate as it is a primary halide, minimizing the risk of competing elimination reactions. [4][5]

Experimental Protocol: Synthesis of SPME

This protocol is a representative procedure based on the principles of Williamson ether synthesis and acid-base neutralization. [2][5] Step 1: Williamson Ether Synthesis of the Sulfonic Acid Intermediate

-

Reagent Preparation: In a three-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, dissolve one molar equivalent of sodium p-phenolsulfonate in a suitable polar aprotic solvent, such as dimethylformamide (DMF).

-

Initiation of Reaction: Gently heat the mixture to approximately 60-70°C with continuous stirring to ensure complete dissolution.

-

Addition of Alkylating Agent: Slowly add 1.1 molar equivalents of methallyl chloride (3-chloro-2-methyl-1-propene) to the reaction mixture via the dropping funnel over a period of 1-2 hours. The slight molar excess of the alkylating agent helps to drive the reaction to completion.

-

Reaction Monitoring: Maintain the temperature and continue stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting phenolsulfonate. The reaction generates sodium chloride as a byproduct, which may precipitate from the solution.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the precipitated sodium chloride. The resulting filtrate contains the intermediate, 4-(2-methylprop-2-enoxy)benzenesulfonic acid, dissolved in the solvent.

Step 2: Neutralization and Isolation of the Final Product

-

Neutralization: Transfer the filtrate to a beaker. While stirring, slowly add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃), until the effervescence ceases and the pH of the solution becomes neutral (pH ~7). The use of a weak base minimizes the risk of hydrolysis of the ether linkage.

-

Isolation: The target sodium salt has high water solubility but is less soluble in organic solvents. The product can be isolated by removing the high-boiling-point solvent (DMF) under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization. A common technique involves dissolving the solid in a minimal amount of hot ethanol or a methanol/water mixture and allowing it to cool slowly to form crystals.

-

Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol or diethyl ether to remove residual impurities, and dry in a vacuum oven at 60-80°C to a constant weight.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic, vinylic, and aliphatic protons.

-

Aromatic Protons (Ar-H): The benzene ring will exhibit a classic AA'BB' splitting pattern characteristic of para-substituted rings. Two doublets are expected in the range of δ 7.0-8.0 ppm . The doublet downfield (further from TMS) corresponds to the protons ortho to the electron-withdrawing sulfonate group, while the upfield doublet corresponds to the protons ortho to the electron-donating ether group.

-

Vinylic Protons (=CH₂): The two terminal vinylic protons are diastereotopic and are expected to appear as two distinct singlets or very closely spaced multiplets around δ 4.9-5.1 ppm .

-

Allylic Protons (-O-CH₂-): The two protons of the methylene group adjacent to the ether oxygen will appear as a singlet around δ 4.5 ppm .

-

Methyl Protons (-CH₃): The three protons of the methyl group attached to the double bond will appear as a singlet around δ 1.8 ppm .

FTIR Spectroscopy

The infrared spectrum provides confirmation of the key functional groups within the molecule.

-

Sulfonate Group (S=O): Strong, characteristic asymmetric and symmetric stretching vibrations are expected in the regions of 1170-1220 cm⁻¹ and 1050-1080 cm⁻¹ , respectively. These are often sharp and intense peaks.

-

Aromatic Ring (C=C): Several medium to weak bands corresponding to C=C stretching within the benzene ring will appear in the 1450-1600 cm⁻¹ region.

-

Ether Linkage (C-O-C): A strong C-O stretching band is expected around 1240-1260 cm⁻¹ for the aryl-alkyl ether linkage.

-

Vinylic Group (C=C and =C-H): A weak C=C stretching vibration should appear around 1650 cm⁻¹ . The =C-H out-of-plane bending will produce a strong band around 900 cm⁻¹ .

-

Aliphatic C-H: Stretching vibrations for the methyl and methylene groups will be observed in the 2850-3000 cm⁻¹ region.

Applications in Polymer Science

The primary utility of SPME is as a reactive surfactant (surfmer) or functional comonomer in emulsion polymerization. Unlike conventional surfactants, which are physically adsorbed to polymer particles and can migrate over time, SPME becomes covalently bonded into the polymer structure. [6][7]This permanent incorporation leads to significant and lasting improvements in the final polymer properties.

dot

Caption: Comparison of Conventional vs. Reactive Surfactant.

Improvement of Dyeability in Acrylic Fibers

A key industrial application of SPME is its use as a comonomer in the production of acrylic and modacrylic fibers. [8][9]The backbone of these fibers is typically polyacrylonitrile, which is hydrophobic and lacks dye-receptive sites for many classes of dyes.

By copolymerizing a small amount of SPME into the polymer chain, the sulfonate groups are introduced as permanent fixtures along the fiber's molecular structure. These anionic sulfonate sites (–SO₃⁻) act as docking points for cationic (basic) dyes. This chemical affinity dramatically improves the dye uptake, allowing for deeper, more vibrant, and more uniform coloration of the fabric. [8]

Latex and Coating Performance Enhancement

In emulsion polymerization for coatings, adhesives, and inks, surfactants are essential for stabilizing the polymer particles in the aqueous dispersion. [10]However, traditional surfactants can cause several problems in the final dried film:

-

Water Sensitivity: Free surfactants can migrate to the surface of the film and, being hydrophilic, can attract water, leading to blushing, blistering, and a reduction in water resistance. [5]* Reduced Adhesion: The presence of a layer of surfactant at the interface between the coating and the substrate can interfere with adhesion.

-

Foaming: Residual free surfactant can cause foaming issues during application and processing.

By using SPME as a reactive surfactant, these issues are significantly mitigated. The surfactant molecule is locked onto the polymer particle surface, preventing migration. This results in latex films with superior water resistance, better adhesion, and reduced foaming. [7][11]The hydrophilic sulfonate head remains at the particle surface, providing excellent colloidal stability during polymerization and storage, while the polymerizable tail anchors it securely into the polymer matrix.

Safety and Handling

Based on available Safety Data Sheets (SDS), Sodium 4-(2-methylprop-2-enoxy)benzenesulfonate is not classified as a hazardous substance under the Globally Harmonized System (GHS). However, as with all laboratory chemicals, appropriate safety precautions should be observed.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.

-

P280: Wear protective gloves/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

Personal Protective Equipment (PPE): Safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat should be worn during handling. If generating dust, use in a well-ventilated area or with respiratory protection.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. The material is hygroscopic.

-

Disposal: Dispose of contents/container in accordance with local, regional, national, and international regulations.

Conclusion

Sodium 4-(2-methylprop-2-enoxy)benzenesulfonate (SPME) is a specialized functional monomer with significant utility in polymer and materials science. Its defining characteristic is its dual nature as both a polymerizable unit and a source of permanent hydrophilicity. The ability to covalently bond to polymer backbones distinguishes it from conventional surfactants, leading to enhanced performance characteristics, most notably in the improved dyeability of synthetic fibers and the superior water resistance of latex films. The synthesis, while requiring a multi-step approach, relies on well-understood and scalable organic reactions. For researchers and developers in the fields of polymer synthesis, coatings, and textiles, SPME offers a valuable tool for the permanent modification and enhancement of material properties.

References

- K. Holmberg, B. Jönsson, B. Kronberg, B. Lindman, Surfactants and Polymers in Aqueous Solution, 2nd ed., John Wiley & Sons, 2002.

-

Master Organic Chemistry. The Williamson Ether Synthesis. Available at: [Link]

-

LookChem. Cas 1208-67-9,sodium 4-(2-methylprop-2-en-1-yl)benzenesulphonate. Available at: [Link]

-

Wikipedia. Williamson ether synthesis. Available at: [Link]

-

PCI Magazine. New Reactive Surfactants for Emulsion Polymerization, Part 1. (2012). Available at: [Link]

- A.

-

PubChem. Sodium 4-methylbenzenesulfonate. Available at: [Link]

- A. A. Vaidya, S. D. Sharma, Improving the dyeability of acrylic fibres, Colourage, 33(1), 1986, pp. 15-20.

-

PubChem. Sodium benzenesulfonate. Available at: [Link]

- M. S.

-

Organic Syntheses. Benzenesulfonyl chloride. Available at: [Link]

- M. M. Kamel, R. M. El-Shishtawy, H. L. Hanna, N. S. Ahmed, Improvement in Acrylic Fibres Dyeing, Journal of the Society of Dyers and Colourists, 118(5), 2002, pp. 215-219.

-

ResearchGate. How to carry out a sulfonation reaction? (2014). Available at: [Link]

-

Chemsrc. Sodium p-sulfophenyl methallyl ether | CAS#:1208-67-9. Available at: [Link]

-

SpectraBase. Benzenesulfonic acid sodium salt - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

-

Kowa American Corporation. Sodium p-sulfophenyl Methallyl Ether. Available at: [Link]

-

NIST. Benzenesulfonic acid, sodium salt. Available at: [Link]

-

PCI Magazine. Reactive Emulsifiers for Emulsion Polymerization. (2013). Available at: [Link]

- Google Patents. EP0053314A1 - Process for the chloro-sulphonation of biphenyl and diphenyl ether.

- R. J. Cremlyn, Chlorosulfonic Acid: A Versatile Reagent, Royal Society of Chemistry, 2002.

- Google Patents. US3545914A - Method of dyeing acrylic fibers.

- Google Patents. CN1721398A - Process for synthesis of 2,4-diamino benzene sulfonic acid and its sodium salts.

-

ResearchGate. Improvement in Acrylic Fibres Dyeing. (2016). Available at: [Link]

-

Chegg. Solved Williamson Ether Synthesis using sodium hydroxide, | Chegg.com. (2022). Available at: [Link]

-

ResearchGate. FTIR spectrum of the original sodium lignosulfonate. (2023). Available at: [Link]

-

ResearchGate. Dyeing of modified acrylic fibers with curcumin and madder natural dyes. (2025). Available at: [Link]

-

Organic Syntheses. Ethanesulfonic acid, 2-bromo-, sodium salt. Available at: [Link]

-

ResearchGate. Infrared spectrum of sodium methyl ester sulfonate. (2025). Available at: [Link]

- Google Patents. CN102351750A - Method for preparing methyl benzenesulfonate.

-

ResearchGate. FTIR spectra of sodium salt of sulfonated polystyrene. (2020). Available at: [Link]

-

ResearchGate. FTIR spectra of sodium lignosulfonate (Na-LS, black line) and magnesium... (2021). Available at: [Link]

-

PubChem. Sodium 3-nitrobenzenesulfonate. Available at: [Link]

- Google Patents. CN112851555A - Synthesis and refining method of sodium methallyl sulfonate.

-

MDPI. Comparative Study of Continuous-Flow Reactors for Emulsion Polymerization. (2023). Available at: [Link]

- Google Patents. US4171324A - Preparation of sodium allyl and methallyl sulfonate.

-

PCC Group. Emulsion Polymerization. Available at: [Link]

-

Chemistry Stack Exchange. What is the mechanism of chlorosulfonation of benzene? (2015). Available at: [Link]

Sources

- 1. Human Metabolome Database: 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0248986) [hmdb.ca]

- 2. The Williamson Ether Synthesis [cs.gordon.edu]

- 3. This compound | 1208-67-9 [chemicalbook.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. rsc.org [rsc.org]

- 7. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0014607) [hmdb.ca]

- 8. researchgate.net [researchgate.net]

- 9. US3545914A - Method of dyeing acrylic fibers - Google Patents [patents.google.com]

- 10. sanyo-chemical.co.jp [sanyo-chemical.co.jp]

- 11. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to Sodium 4-(2-methylprop-2-en-1-yl)benzenesulphonate: Structure, Synthesis, and Analysis for Advanced Research

This guide provides a comprehensive technical overview of Sodium 4-(2-methylprop-2-en-1-yl)benzenesulphonate, a functional monomer and reactive surfactant of significant interest in polymer chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of its chemical characteristics, synthesis, and analytical protocols.

Introduction: A Molecule of Dual Functionality

This compound, also known by its synonym Sodium p-(methallyloxy)phenylsulfonate and CAS number 1208-67-9, is an intriguing organic salt possessing both a polymerizable vinyl group and a hydrophilic sulfonate group. This dual nature makes it a valuable component in the synthesis of functional polymers, where it can be incorporated into the polymer backbone, imparting unique properties to the final material. Its surfactant-like character also allows it to play a role in stabilizing emulsions, particularly in polymerization reactions.

This guide will delve into the molecular architecture of this compound, outline a robust synthetic pathway, and provide a detailed framework for its analytical characterization, including predicted spectroscopic data and step-by-step protocols.

Chemical Structure and Physicochemical Properties

The molecular structure of this compound is key to its functionality. It consists of a central benzene ring, substituted at the para position with a sulfonate group and a methallyl ether group.

Diagram 1: Chemical Structure of this compound

Caption: Molecular structure of this compound.

A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source |

| CAS Number | 1208-67-9 | [1][2] |

| Molecular Formula | C₁₀H₁₁NaO₃S | [1] |

| Molecular Weight | 234.24 g/mol | [1] |

| Appearance | White to off-white powder | [3] |

| Boiling Point | 564 °C (predicted) | |

| Density | 1.263 g/cm³ at 20°C (predicted) | |

| Water Solubility | 211 g/L at 25°C (predicted) | |

| LogP | -1.01 at 25°C (predicted) |

Synthesis Protocol: A Williamson Ether Synthesis Approach

The synthesis of this compound can be efficiently achieved via the Williamson ether synthesis. This classic nucleophilic substitution reaction involves the reaction of a sodium phenoxide with an alkyl halide. In this case, the sodium salt of 4-hydroxybenzenesulfonic acid serves as the nucleophile, and 3-chloro-2-methyl-1-propene is the alkylating agent.

Diagram 2: Synthesis Pathway via Williamson Ether Synthesis

Caption: Proposed synthesis workflow for this compound.

Step-by-Step Experimental Protocol

Materials:

-

Sodium 4-hydroxybenzenesulfonate

-

3-Chloro-2-methyl-1-propene (Methallyl chloride)

-

Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), anhydrous

-

Diethyl ether

-

Deionized water

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve Sodium 4-hydroxybenzenesulfonate (1.0 eq) and a base such as sodium hydroxide (1.1 eq) or potassium carbonate (1.5 eq) in a minimal amount of anhydrous DMF or DMSO.

-

Addition of Alkylating Agent: Slowly add 3-chloro-2-methyl-1-propene (1.2 eq) to the stirred solution at room temperature.

-

Reaction: Heat the reaction mixture to 60-80°C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing deionized water.

-

Extraction: Transfer the aqueous solution to a separatory funnel and wash with diethyl ether to remove any unreacted methallyl chloride and other organic impurities.

-

Isolation: The aqueous layer containing the desired product can be concentrated under reduced pressure. The resulting solid can be recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield the pure product.

-

Drying: Dry the purified product under vacuum to obtain a fine white powder.

Analytical Characterization: A Spectroscopic Approach

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following section details the expected outcomes from key analytical techniques.

Diagram 3: Analytical Workflow for Compound Characterization

Sources

Synthesis pathway for "Sodium 4-(2-methylprop-2-en-1-yl)benzenesulphonate"

An In-Depth Technical Guide to the Synthesis of Sodium 4-(2-methylprop-2-en-1-yl)benzenesulphonate

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of a robust synthetic pathway for this compound, a specialty anionic surfactant with applications in emulsion polymerization and other industrial processes. This document is intended for an audience of researchers, scientists, and drug development professionals, offering a detailed exploration of the synthesis, including reaction mechanisms, experimental protocols, purification techniques, and analytical characterization. The guide emphasizes the chemical principles underpinning the synthetic strategy, providing a framework for the logical design and execution of the synthesis.

Introduction and Strategic Overview

This compound is an aromatic sulfonate salt characterized by a hydrophilic sulfonate head and a hydrophobic tail containing an isobutenyl group. This amphipathic structure imparts surface-active properties, making it a valuable compound in various chemical formulations. The synthesis of this molecule is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity.

The synthetic strategy outlined in this guide is a two-step process, commencing with the synthesis of the hydrocarbon backbone, 4-(2-methylallyl)benzene, via a Friedel-Crafts alkylation reaction. This is followed by an electrophilic aromatic sulfonation to introduce the sulfonic acid group, and subsequent neutralization to yield the final sodium salt. This approach is logical and relies on well-established, fundamental reactions in organic chemistry.

Synthesis of the Precursor: 4-(2-methylallyl)benzene via Friedel-Crafts Alkylation

The initial step involves the formation of the carbon-carbon bond between the benzene ring and the isobutenyl group. The Friedel-Crafts alkylation is a classic and effective method for this transformation.

Reaction Mechanism

The Friedel-Crafts alkylation proceeds via an electrophilic aromatic substitution mechanism. A Lewis acid catalyst, typically aluminum chloride (AlCl₃), is employed to generate a carbocation electrophile from an alkyl halide. In this synthesis, methallyl chloride (3-chloro-2-methylpropene) serves as the alkylating agent.

The mechanism involves:

-

Formation of the Electrophile: The Lewis acid catalyst polarizes the C-Cl bond of methallyl chloride, leading to the formation of the methallyl carbocation.

-

Electrophilic Attack: The π-electrons of the benzene ring act as a nucleophile, attacking the electrophilic carbocation to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

-

Rearomatization: A weak base, such as the tetrachloroaluminate anion (AlCl₄⁻) formed in the first step, abstracts a proton from the arenium ion, restoring the aromaticity of the ring and regenerating the catalyst.

It is crucial to note that Friedel-Crafts alkylations are susceptible to side reactions, including polyalkylation and carbocation rearrangement.[1] To minimize polyalkylation, a large excess of benzene is often used. The methallyl carbocation is relatively stable, reducing the likelihood of rearrangement.

Experimental Protocol

Materials:

-

Benzene (anhydrous)

-

Methallyl chloride (3-chloro-2-methylpropene)

-

Aluminum chloride (anhydrous, powdered)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Dichloromethane

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, add anhydrous benzene (a significant molar excess) and anhydrous aluminum chloride.

-

Cool the mixture in an ice bath with stirring.

-

Slowly add methallyl chloride dropwise from the dropping funnel over a period of 1-2 hours, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

-

Carefully quench the reaction by slowly pouring the mixture over crushed ice and 1 M hydrochloric acid.

-

Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

The crude product, 4-(2-methylallyl)benzene, can be purified by fractional distillation under reduced pressure.

Synthesis of this compound

The second stage of the synthesis involves the sulfonation of the prepared 4-(2-methylallyl)benzene, followed by neutralization.

Reaction Mechanism: Electrophilic Aromatic Sulfonation

The sulfonation of an aromatic ring is a reversible electrophilic aromatic substitution reaction.[2] The electrophile is typically sulfur trioxide (SO₃), which can be generated in situ from concentrated sulfuric acid or used directly in the form of oleum (a solution of SO₃ in H₂SO₄).[3]

The mechanism proceeds as follows:

-

Electrophile Formation: In concentrated sulfuric acid, an equilibrium exists that generates sulfur trioxide.

-

Electrophilic Attack: The electron-rich aromatic ring of 4-(2-methylallyl)benzene attacks the electrophilic sulfur atom of SO₃. The alkyl group is an ortho-, para-director; however, due to steric hindrance, the para-substituted product is expected to be the major isomer.

-

Proton Transfer and Rearomatization: A series of proton transfers results in the formation of 4-(2-methylprop-2-en-1-yl)benzenesulfonic acid and the regeneration of the acid catalyst.

Experimental Protocol

Materials:

-

4-(2-methylallyl)benzene

-

Concentrated sulfuric acid (98%) or fuming sulfuric acid (oleum)

-

Sodium hydroxide solution (e.g., 2 M)

-

Sodium chloride

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 4-(2-methylallyl)benzene.

-

Slowly add concentrated sulfuric acid or oleum dropwise with vigorous stirring, maintaining a low temperature (e.g., 0-10 °C).

-

After the addition is complete, allow the mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or HPLC).

-

Carefully pour the reaction mixture into a beaker of ice water.

-

Slowly neutralize the acidic solution with a sodium hydroxide solution until the pH is approximately 7-8.

-

The product, this compound, may precipitate out or can be salted out by adding sodium chloride.

-

Collect the solid product by filtration.

Purification and Characterization

Purification

The crude this compound can be purified by recrystallization. A common solvent system for aryl sulfonates is an alcohol-water mixture.

Recrystallization Protocol:

-

Dissolve the crude product in a minimal amount of hot ethanol or an ethanol/water mixture.

-

Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.

-

Dry the crystals in a vacuum oven.

Alternative purification methods for aryl sulfonates include ion-exchange chromatography.[4]

Characterization

The structure and purity of the final product should be confirmed using standard analytical techniques:

-

¹H NMR Spectroscopy: To confirm the presence and connectivity of the aromatic and isobutenyl protons.

-

¹³C NMR Spectroscopy: To identify all unique carbon atoms in the molecule.

-

FT-IR Spectroscopy: To identify characteristic functional groups, such as the sulfonic acid salt (S=O stretching).

-

Mass Spectrometry: To determine the molecular weight of the product.

Data Presentation

Table 1: Properties of Key Reactants

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |

| Benzene | C₆H₆ | 78.11 | 80.1 | 0.876 |

| Methallyl chloride | C₄H₇Cl | 90.55 | 72 | 0.926 |

| Aluminum chloride | AlCl₃ | 133.34 | 180 (sublimes) | 2.48 |

| Sulfuric acid | H₂SO₄ | 98.08 | 337 | 1.84 |

Table 2: Summary of Reaction Conditions

| Reaction Step | Key Reagents | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) |

| Friedel-Crafts Alkylation | Benzene, Methallyl chloride | AlCl₃ | Benzene (excess) | 0-10, then RT | 5-8 |

| Sulfonation | 4-(2-methylallyl)benzene | - | - | 0-10, then RT | 2-4 |

| Neutralization | 4-(2-methylprop-2-en-1-yl)benzenesulfonic acid, NaOH | - | Water | Room Temperature | 0.5 |

Visualizations

Synthesis Pathway

Sources

Physical and chemical properties of "Sodium 4-(2-methylprop-2-en-1-yl)benzenesulphonate"

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the physical and chemical properties of Sodium 4-(2-methylprop-2-enoxy)benzenesulfonate (CAS No. 1208-67-9), a functionalized aromatic sulfonate. This document is intended for researchers, scientists, and professionals in drug development and polymer chemistry who require a detailed understanding of this compound for their applications. The guide covers its structural attributes, physicochemical properties, synthesis, reactivity, and key applications, supported by detailed experimental workflows and characterization methodologies.

Introduction and Molecular Structure

Sodium 4-(2-methylprop-2-enoxy)benzenesulfonate, commonly known by the synonym p-sulfophenyl methallyl ether, sodium salt, is a unique molecule that combines the structural features of an aryl sulfonate and a methallyl ether. This bifunctionality makes it a valuable monomer in polymer science, particularly in the synthesis of functional polymers for coatings, adhesives, and emulsion systems.

The sulfonate group imparts hydrophilicity and ionic character, while the methallyl group provides a reactive site for polymerization. Understanding the interplay of these functional groups is crucial for its application and manipulation in complex chemical systems.

Molecular Structure:

-

IUPAC Name: sodium;4-(2-methylprop-2-enoxy)benzenesulfonate

-

CAS Number: 1208-67-9

-

Molecular Formula: C₁₀H₁₁NaO₄S

-

Structure: An ether linkage connects a methallyl group to a para-substituted benzenesulfonate sodium salt.

Physicochemical Properties

A thorough understanding of the physicochemical properties of Sodium 4-(2-methylprop-2-enoxy)benzenesulfonate is essential for its handling, formulation, and application. The following table summarizes its key properties based on available data.

| Property | Value | Source(s) |

| Molecular Weight | 250.25 g/mol | [1] |

| Appearance | Solid (form not specified) | |

| Solubility in Water | 211 g/L at 25 °C | |

| Melting Point | Data not available; may decompose upon heating. | |

| Boiling Point | Data not available | |

| Decomposition Temperature | Expected to be above 230 °C, based on similar aryl sulfonate surfactants.[2] |

Synthesis of Sodium 4-(2-methylprop-2-enoxy)benzenesulfonate

The most common and efficient method for synthesizing aryl ethers, including the title compound, is the Williamson ether synthesis.[3] This reaction involves the nucleophilic substitution of a halide by an alkoxide. For Sodium 4-(2-methylprop-2-enoxy)benzenesulfonate, the synthesis proceeds by reacting sodium 4-hydroxybenzenesulfonate with methallyl chloride.

Reaction Pathway

Step-by-Step Experimental Protocol

-

Preparation of the Phenoxide: In a reaction vessel equipped with a stirrer, condenser, and thermometer, dissolve sodium 4-hydroxybenzenesulfonate in a suitable solvent (e.g., water or dimethylformamide). Add a stoichiometric amount of a strong base, such as sodium hydroxide, to ensure complete deprotonation of the phenolic hydroxyl group, forming the more nucleophilic phenoxide.

-

Nucleophilic Substitution: While stirring, slowly add methallyl chloride to the reaction mixture. The rate of addition should be controlled to manage any exothermic reaction.

-

Reaction Completion: Heat the mixture to a temperature appropriate for the chosen solvent (e.g., 80-100 °C) and maintain it for several hours until the reaction is complete. Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Isolation and Purification: After cooling to room temperature, the product can be isolated by precipitation upon addition of a non-solvent or by evaporation of the solvent. The crude product is then purified by recrystallization to remove unreacted starting materials and byproducts like sodium chloride.

-

Drying: The purified solid is dried under vacuum to remove residual solvent.

Chemical Properties and Reactivity

The chemical reactivity of Sodium 4-(2-methylprop-2-enoxy)benzenesulfonate is governed by its three main components: the aromatic ring, the sulfonate group, and the methallyl ether moiety.

Reactivity of the Aryl Ether

-

Ether Cleavage: The ether linkage is generally stable but can be cleaved under harsh conditions, such as with strong acids (e.g., HBr or HI), to yield sodium 4-hydroxybenzenesulfonate and methallyl bromide/iodide.[4]

-

Aromatic Substitution: The alkoxy group is an ortho-, para-directing activator for electrophilic aromatic substitution. However, the deactivating effect of the sulfonate group will influence the regioselectivity and feasibility of such reactions.

Reactivity of the Methallyl Group

-

Polymerization: The terminal double bond of the methallyl group is susceptible to free-radical polymerization, making this compound a useful reactive monomer.[5] This is its most significant chemical property in industrial applications.

-

Addition Reactions: The double bond can undergo typical electrophilic addition reactions with reagents like halogens (Br₂, Cl₂) and hydrogen halides (HBr, HCl).

Reactivity of the Sulfonate Group

-

Stability: The sulfonate group is chemically robust and generally unreactive under typical organic reaction conditions. It is resistant to oxidation and reduction.[6]

-

Desulfonation: Cleavage of the carbon-sulfur bond (desulfonation) can occur under extreme conditions, such as fusion with strong bases at high temperatures, which is a known reaction for aryl sulfonates.[7]

Thermal Stability

Aryl sulfonate salts are known for their relatively high thermal stability. Based on data for similar compounds, Sodium 4-(2-methylprop-2-enoxy)benzenesulfonate is expected to be stable up to at least 230 °C.[2] Thermal decomposition of sodium arylsulfonates typically initiates with the cleavage of the C-S bond and can lead to the formation of various sulfur-containing gases and a carbonaceous char.

Analytical Characterization Workflow

A comprehensive characterization of Sodium 4-(2-methylprop-2-enoxy)benzenesulfonate is crucial to confirm its identity and purity. The following workflow outlines the key analytical techniques.

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy (D₂O):

-

Aromatic Protons: Two doublets are expected in the aromatic region (δ 7.0-8.0 ppm), characteristic of a para-substituted benzene ring. The protons ortho to the sulfonate group will be further downfield than those ortho to the ether linkage.

-

Methallyl Protons:

-

-O-CH₂-: A singlet around δ 4.5 ppm.

-

=CH₂: Two singlets (or finely split signals) around δ 5.0 ppm.

-

-C-CH₃: A singlet around δ 1.8 ppm.

-

¹³C NMR Spectroscopy (D₂O):

-

Aromatic Carbons: Six signals are expected in the aromatic region (δ 110-165 ppm). The carbon attached to the oxygen (C-O) will be significantly downfield, as will the carbon attached to the sulfur (C-S).

-

Methallyl Carbons:

-

-O-CH₂-: Around δ 70-75 ppm.

-

C=CH₂: Around δ 140 ppm.

-

=CH₂: Around δ 115 ppm.

-

-CH₃: Around δ 19 ppm.

-

FTIR Spectroscopy:

-

S=O Stretching (Sulfonate): Strong, characteristic bands around 1180 cm⁻¹ and 1040 cm⁻¹.

-

C-O-C Stretching (Ether): A band in the region of 1250-1000 cm⁻¹.

-

C=C Stretching (Alkene): A band around 1650 cm⁻¹.

-

Aromatic C=C Stretching: Bands in the 1600-1450 cm⁻¹ region.

-

=C-H Bending (out-of-plane): A band around 900 cm⁻¹ for the terminal alkene.

-

C-H Stretching: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches below 3000 cm⁻¹.

Applications in Research and Development

The primary application of Sodium 4-(2-methylprop-2-enoxy)benzenesulfonate is as a reactive emulsifier (surfmer) in emulsion polymerization .[8]

-

Enhanced Latex Stability: When used in emulsion polymerization, the molecule acts as a surfactant to stabilize the growing polymer particles. Because the methallyl group can copolymerize with the primary monomers (e.g., acrylates, styrenes), it becomes covalently bound to the polymer backbone.

-

Improved Film Properties: Unlike traditional surfactants that can migrate to the surface of a polymer film over time, this reactive emulsifier is permanently incorporated. This leads to improved water resistance, adhesion, and overall durability of the resulting latex films, which is highly desirable in coatings, adhesives, and inks.[8]

-

Functional Polymer Synthesis: Its incorporation introduces sulfonate groups into the polymer structure, which can be exploited to create materials with enhanced hydrophilicity, ion-exchange capabilities, or antistatic properties.

Safety and Handling

-

General Handling: Standard laboratory safety precautions should be followed, including the use of personal protective equipment (gloves, safety glasses).

-

Storage: The compound should be stored in a cool, dry place in a tightly sealed container to protect it from moisture.

Conclusion

Sodium 4-(2-methylprop-2-enoxy)benzenesulfonate is a versatile functional monomer with significant potential in polymer and materials science. Its unique combination of a hydrophilic sulfonate group and a polymerizable methallyl group makes it an excellent candidate for the synthesis of advanced functional polymers with tailored properties. This guide has provided a detailed overview of its synthesis, physicochemical properties, reactivity, and applications, offering a valuable resource for researchers and developers in the field. Further research into its specific spectral and thermal properties would be beneficial for its broader application.

References

Sources

- 1. Sodium 2-(2-methylprop-2-enoxy)benzenesulfonate | C10H11NaO4S | CID 23690904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN114409576A - Aryl sulfonate surfactant and preparation method thereof - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. compoundchem.com [compoundchem.com]

- 5. rsc.org [rsc.org]

- 6. Chemical Stability of Sodium Alkyl Naphthalene Sulfonate – GREEN AGROCHEM [greenagrochem.com]

- 7. CN101786973B - Synthesizing process of 4-methyl sodium benzene sulphinate - Google Patents [patents.google.com]

- 8. pcimag.com [pcimag.com]

Spectroscopic Characterization of Sodium 4-(2-methylprop-2-en-1-yl)benzenesulphonate: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic characterization of Sodium 4-(2-methylprop-2-en-1-yl)benzenesulphonate. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the molecular structure and purity of this compound through Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.

Introduction

This compound is an organic salt with potential applications in various fields, including polymer chemistry and drug formulation. Accurate and thorough characterization of its chemical structure is paramount for ensuring its quality, predicting its behavior in chemical reactions, and for regulatory purposes. This guide will delve into the theoretical and practical aspects of obtaining and interpreting ¹H NMR, ¹³C NMR, and FTIR spectra of this compound. While experimental spectra for this specific molecule are not widely available in the public domain, this guide will utilize predictive models based on established spectroscopic principles and data from analogous structures to provide a robust analytical framework.

Molecular Structure and Spectroscopic Rationale

A clear understanding of the molecular structure is the foundation for interpreting spectroscopic data. The structure of this compound contains several key functional groups that will give rise to characteristic signals in NMR and FTIR spectra.

Caption: Workflow for ¹H NMR analysis.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure will give rise to a distinct signal.

Predicted ¹³C NMR Data

The following table presents the predicted chemical shifts for the carbon atoms in this compound.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C6 (aromatic, attached to S) | ~145 - 148 |

| C1 (aromatic, attached to C7) | ~140 - 143 |

| C8 (vinylic, quaternary) | ~140 - 142 |

| C2, C5 (aromatic) | ~129 - 131 |

| C3, C4 (aromatic) | ~126 - 128 |

| C9 (vinylic, CH₂) | ~112 - 115 |

| C7 (allylic, CH₂) | ~39 - 42 |

| C10 (methyl, CH₃) | ~21 - 24 |

Rationale for Predictions:

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon attached to the electron-withdrawing sulfonate group (C6) and the carbon attached to the alkyl group (C1) will be the most downfield.

-

Vinylic Carbons: The quaternary vinylic carbon (C8) will be more downfield than the terminal methylene vinylic carbon (C9).

-

Aliphatic Carbons: The allylic methylene carbon (C7) and the methyl carbon (C10) will appear in the upfield region of the spectrum.

Experimental Protocol: ¹³C NMR Spectroscopy

Objective: To obtain a ¹³C NMR spectrum to identify all unique carbon environments.

Methodology:

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup:

-

Use a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

Tune the probe to the ¹³C frequency.

-

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. This will result in single lines for each carbon, simplifying the spectrum.

-

Set the spectral width to cover a range of 0 to 200 ppm.

-

A larger number of scans will be required compared to ¹H NMR (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation.

-

Phase the spectrum.

-

Calibrate the chemical shift scale using an internal or external standard.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted FTIR Data

The following table lists the predicted key absorption bands and their corresponding functional groups for this compound. These predictions are based on characteristic vibrational frequencies of known functional groups.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3100 - 3000 | C-H stretch | Aromatic & Vinylic |

| ~2950 - 2850 | C-H stretch | Aliphatic (CH₂, CH₃) |

| ~1650 | C=C stretch | Alkene |

| ~1600, 1475 | C=C stretch | Aromatic Ring |

| ~1180, 1040 | S=O stretch | Sulfonate |

| ~830 | C-H bend | para-disubstituted Aromatic |

Rationale for Predictions:

-

C-H Stretching: Distinct C-H stretching vibrations are expected for the aromatic, vinylic, and aliphatic protons.

-

C=C Stretching: The alkene and aromatic ring double bonds will show characteristic stretching absorptions.

-

S=O Stretching: The sulfonate group will exhibit strong, characteristic symmetric and asymmetric stretching bands. [1][2]* C-H Bending: The out-of-plane C-H bending vibration can confirm the para-substitution pattern of the aromatic ring.

Experimental Protocol: FTIR Spectroscopy

Objective: To obtain an FTIR spectrum to identify the functional groups present.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrument Setup:

-

Collect a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

-

Data Acquisition:

-

Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.

-

Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically perform the background subtraction.

-

Label the significant peaks in the spectrum.

-

Sources

CAS 1208-67-9 basic research and discovery

An In-Depth Technical Guide to 3,3'-Diindolylmethane (CAS 1968-05-4): From Basic Research to Therapeutic Potential

A Note on Chemical Identification: The compound central to this guide, 3,3'-Diindolylmethane (DIM), is a well-researched phytochemical with extensive literature relevant to drug development. Its CAS Registry Number is 1968-05-4. The initially provided CAS number, 1208-67-9, corresponds to Sodium p-sulfophenyl methallyl ether, a chemical with a different structure and application profile that does not align with the detailed scientific requirements of this brief. This guide proceeds under the assumption that the intended topic is the extensively studied and therapeutically relevant molecule, 3,3'-Diindolylmethane.

Executive Summary

3,3'-Diindolylmethane (DIM) is a remarkable phytochemical that has journeyed from a simple dietary component to a molecule of significant interest in pharmacology and drug development. Formed in the acidic environment of the stomach from its precursor, indole-3-carbinol (I3C)—found abundantly in cruciferous vegetables like broccoli, cabbage, and cauliflower—DIM has emerged as a potent modulator of multiple, often dysregulated, cellular signaling pathways.[1][2][3][4] Its therapeutic potential, particularly in oncology, is underscored by a vast body of preclinical and emerging clinical evidence. This guide offers a comprehensive exploration of DIM, from its fundamental discovery and chemical properties to its complex mechanisms of action, pharmacokinetic profile, and the experimental methodologies essential for its study. Designed for researchers and drug development professionals, this document synthesizes field-proven insights to provide a deep, technically-grounded understanding of this promising natural compound.

Chapter 1: Discovery and Chemical Foundations of 3,3'-Diindolylmethane (DIM)

From Cruciferous Vegetables to a Bioactive Molecule: The Genesis of DIM

The story of DIM begins with the well-documented health benefits of consuming cruciferous vegetables.[5][6] Epidemiological studies have consistently linked diets rich in these vegetables with a reduced risk of various cancers.[5][6] Scientific inquiry into the bioactive compounds responsible for these effects led to the identification of glucosinolates.[1] Upon plant cell disruption (e.g., through chewing), the enzyme myrosinase hydrolyzes glucosinolates into various products, including indole-3-carbinol (I3C).[4]

I3C itself is relatively unstable, particularly in acidic conditions.[1] In the stomach, I3C undergoes a rapid, acid-catalyzed condensation reaction to form a variety of oligomeric products.[1][7] The most stable and abundant of these is 3,3'-Diindolylmethane, which is now considered responsible for many of the biological activities previously attributed to I3C.[5][7][8] This natural conversion process is the foundational discovery that shifted significant research focus onto DIM as the primary bioactive agent.[1]

Chemical Synthesis and Characterization

The in-vivo formation of DIM can be efficiently replicated in the laboratory, providing a reliable source of the compound for research. The synthesis is a straightforward acid-catalyzed dimerization of I3C.

Protocol: Acid-Catalyzed Dimerization of Indole-3-Carbinol [9]

Causality: This protocol leverages the inherent reactivity of the carbinol group on I3C under acidic conditions. The acid catalyst protonates the hydroxyl group, which then leaves as a water molecule, creating a reactive electrophilic intermediate. This intermediate is then attacked by the nucleophilic C3 position of a second I3C molecule, leading to the formation of the dimeric DIM structure.

Methodology:

-

Dissolution: Dissolve Indole-3-carbinol (I3C) in a suitable organic solvent, such as ethyl acetate.

-

Catalysis: Introduce an aqueous acid catalyst (e.g., 0.5 M citric acid) to the solution to initiate the dimerization. The reaction proceeds efficiently at room temperature with moderate stirring.

-

Monitoring: Track the reaction's progress via Thin Layer Chromatography (TLC), observing the consumption of the I3C starting material and the appearance of the DIM product spot.

-

Workup and Neutralization: Upon completion, transfer the mixture to a separatory funnel. Perform sequential washes of the organic layer with deionized water, a 5% sodium bicarbonate solution (to neutralize the acid catalyst), and a final water wash to remove residual salts.[9]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate to remove residual water. Evaporate the solvent under reduced pressure to yield crude DIM.

-

Purification: Purify the crude product via recrystallization from a solvent system like acetonitrile/water to obtain pure, crystalline DIM.

-

Validation: Confirm the purity and identity of the final product using High-Performance Liquid Chromatography (HPLC), melting point determination, and spectroscopic analyses (NMR, IR, Mass Spectrometry).[9]

Physicochemical Properties and Formulations

A critical challenge in the clinical development of DIM is its challenging physicochemical profile, which directly impacts its therapeutic utility.

| Property | Value | Implication for Drug Development |

| Molecular Formula | C₁₇H₁₄N₂ | Relatively small molecule, favorable for oral absorption. |

| Molecular Weight | 246.31 g/mol | Falls within the typical range for small molecule drugs. |

| Appearance | White to off-white crystalline solid | Stable solid form suitable for formulation. |

| Solubility | Poorly soluble in water | A major hurdle for oral bioavailability, leading to low systemic exposure.[10][11] |

| LogP | ~4.1 | High lipophilicity contributes to poor aqueous solubility. |

The poor water solubility and subsequent low oral bioavailability have been significant barriers to translating DIM's potent in vitro activities into clinical efficacy.[10][11][12] This has driven the development of enhanced bioavailability formulations:

-

Microencapsulated DIM (BR-DIM®): This formulation involves dispersing DIM within starch particles, which has been shown to improve absorption compared to crystalline DIM.[10][13][14][15]

-

Self-Microemulsifying Drug Delivery Systems (SMEDDS): These lipid-based formulations form microemulsions in the aqueous environment of the gut, increasing the solubility and systemic absorption of DIM.[10][11] Studies have shown that SMEDDS can increase the bioavailability of DIM by over 400% compared to microencapsulated forms.[10][11]

Chapter 2: Core Mechanistic Pillars of DIM Activity

DIM's anticancer and chemopreventive effects are not attributable to a single mechanism but rather to its ability to modulate a complex network of interconnected signaling pathways.

The Aryl Hydrocarbon Receptor (AhR) Pathway: A Primary Target

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a crucial role in cellular detoxification and homeostasis. DIM is a known modulator of the AhR pathway.[1] Upon binding to DIM, the AhR translocates to the nucleus, dimerizes with the ARNT protein, and binds to Xenobiotic Response Elements (XREs) on DNA. This leads to the transcription of Phase I and Phase II detoxification enzymes, such as Cytochrome P450 1A1 (CYP1A1) and Glutathione S-transferases (GSTs), which can help neutralize carcinogens.[1][15] Furthermore, AhR activation by DIM can crosstalk with other pathways, including the estrogen receptor pathway, contributing to its anti-proliferative effects.[1]

Caption: DIM's anti-androgenic mechanism of action in prostate cancer cells.

DIM's effect on estrogen is more nuanced. Rather than blocking the estrogen receptor directly, it beneficially alters the metabolic pathways of estrogen. [8][16][17]Estrogen is metabolized via two primary pathways: hydroxylation at the C2 position to form 2-hydroxyestrone (2-OHE1), or at the C16 position to form 16α-hydroxyestrone (16-OHE1). [8]16-OHE1 is a potent estrogen agonist with proliferative effects, while 2-OHE1 is a weak estrogen antagonist. [8]A higher ratio of 2-OHE1 to 16-OHE1 is associated with a lower risk of estrogen-sensitive cancers. [8][18]Clinical studies have demonstrated that DIM supplementation significantly and favorably increases the 2-OHE1/16-OHE1 ratio in women. [8][18]

| Study Population | DIM Dosage | Duration | Outcome on 2/16-OHE1 Ratio | Reference |

|---|---|---|---|---|

| Patients with Thyroid Proliferative Disease | 300 mg/day | 14 days | Significant Increase | [8][17] |

| Premenopausal Women | 75 mg/day | 30 days | Significant Increase | [19] |

| Postmenopausal Women on Tamoxifen | 150 mg twice daily | 12 months | Significant and Sustained Increase | [18]|

Regulation of Key Cellular Signaling Cascades

Beyond its effects on AhR and hormone receptors, DIM intersects with several core signaling pathways that govern cell survival, proliferation, and apoptosis.

-

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth and survival and is often hyperactivated in cancer. DIM has been shown to inhibit the activity of Akt and mTOR, leading to decreased cell proliferation and invasion. [1][12][20]* NF-κB Signaling: The transcription factor NF-κB promotes inflammation and cell survival. DIM can block NF-κB activation, contributing to its anti-inflammatory and pro-apoptotic effects. [3][12]* Wnt Signaling: Aberrant Wnt signaling is a hallmark of many cancers. DIM has been observed to arrest proliferation by inducing Wnt signaling pathways in certain cancer cell lines. [1][12]* Cell Cycle Regulation: DIM can induce cell cycle arrest, often at the G1 phase, by increasing the expression of tumor-suppressing proteins like p21 and p27 and decreasing levels of cyclins and cyclin-dependent kinases (CDKs). [1][7][20]

Caption: Overview of DIM's inhibitory impact on major cellular signaling pathways.

Chapter 3: Pharmacokinetics and Analytical Methodologies

Absorption, Distribution, Metabolism, and Excretion (ADME) Profile

Understanding the pharmacokinetics of DIM is essential for its clinical application. Following oral administration, DIM is absorbed from the gut, though its low solubility limits the extent of this process. [14]Studies in healthy volunteers have shown that plasma concentrations of DIM are dose-dependent, but this relationship can plateau at higher doses, suggesting saturation of absorption mechanisms. [13][14] Recent studies have revealed that DIM undergoes significant Phase I and Phase II metabolism, resulting in hydroxylated, sulfated, and glucuronidated metabolites found in both plasma and urine. [21][22]This contrasts with earlier assumptions that pharmacological action was solely due to the parent compound. [21]

| Formulation | Dose | Cmax (ng/mL) | AUC (h*ng/mL) | Reference |

|---|---|---|---|---|

| BR-DIM (Single Dose) | 100 mg | 32 | 128 | [13][14] |

| BR-DIM (Single Dose) | 200 mg | 104 | 553 | [13][14] |

| BR-DIM (Single Dose) | 300 mg | 108 | 532 | [13][14]|

Standardized Protocol for Quantification of DIM in Plasma

Accurate quantification of DIM in biological matrices is crucial for pharmacokinetic and clinical studies. High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard method due to its high sensitivity and selectivity. [23][24]

Protocol: HPLC-MS/MS for DIM Quantification in Human Plasma [23][24] Causality: This method achieves high sensitivity by combining the physical separation power of HPLC with the mass-based detection of MS/MS. Protein precipitation is a necessary first step to remove interfering macromolecules from the plasma. The specific ion transitions monitored in MS/MS (e.g., m/z 247.1 → 130.1 for DIM) provide unambiguous identification and quantification, even at very low concentrations.

Methodology:

-

Sample Preparation (Protein Precipitation):

-

To 1 mL of human plasma, add a suitable internal standard (e.g., 4-Methoxy-1-methylindole).

-

Add acetonitrile to precipitate plasma proteins. The addition of a salting-out agent like ammonium sulfate can enhance precipitation efficiency. [23][24] * Vortex the sample vigorously and then centrifuge at high speed (e.g., 4,000 rpm for 10 min) to pellet the precipitated proteins. [25] * Carefully transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a small volume of the mobile phase.

-

-

Chromatographic Separation (HPLC):

-

Column: A reverse-phase C18 column (e.g., Synergi Fusion-RP C18, 50 × 2.0 mm, 4 μm). [23][24] * Mobile Phase: An isocratic or gradient mixture of acetonitrile and water, often with a formic acid additive (e.g., 85:15 v/v acetonitrile:0.1% formic acid in water). [23][24] * Flow Rate: A typical flow rate is 0.20 mL/min. [23][24] * Injection Volume: 5 µL. [22]3. Detection (Tandem Mass Spectrometry):

-

Ionization: Use atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) in positive mode.

-

Monitoring: Operate in Multiple Reaction Monitoring (MRM) mode. Set the ion transition for DIM to m/z 247.1 → 130.1 and the appropriate transition for the internal standard. [23][24]4. Quantification: Construct a calibration curve using standards of known concentrations to quantify DIM levels in the unknown samples. The lower limit of quantification can reach 5 ng/mL with this method. [23][24]

-

Chapter 4: Preclinical and Clinical Perspectives

Evidence in Oncology: Breast and Prostate Cancer

The most extensive research on DIM has been in the context of breast and prostate cancer. In numerous preclinical models, DIM has been shown to:

-

Inhibit the proliferation of both estrogen-dependent and -independent breast cancer cells. [1]* Induce apoptosis (programmed cell death) in breast and prostate cancer cells. [1][3][6]* Reduce the invasive and metastatic potential of cancer cells. [1]* Inhibit angiogenesis (the formation of new blood vessels that feed tumors). [6]* Suppress the growth of prostate cancer cells, including androgen-dependent and -independent lines. [5][6][26]

Emerging Therapeutic Areas

Research is expanding to other cancers, including pancreatic, colorectal, and gastric cancers, where DIM has also demonstrated anti-proliferative and pro-apoptotic effects. [5][6][7]Its anti-inflammatory properties suggest potential applications in chronic inflammatory diseases, while its ability to modulate detoxification pathways is relevant for chemoprevention. [3]

Summary of Human Clinical Trials

DIM has been evaluated in numerous human clinical trials, primarily focusing on safety, pharmacokinetics, and its effects as a chemopreventive agent. [5]

| Condition | Intervention | Key Findings | Conclusion | Reference |

|---|---|---|---|---|

| Prostate Cancer | BR-DIM (225 mg twice daily) | Reliable prostatic DIM levels achieved; demonstrated anti-androgenic effects (nuclear exclusion of AR). | BR-DIM is well-tolerated and shows biologic activity in prostate tissue. | [27][28] |

| Breast Cancer Prevention | DIM (100 mg/day) for 1 year in BRCA carriers | No significant change in breast density, but the intervention was safe. | Safe for long-term use but did not impact the primary endpoint. | [29] |

| Cervical Dysplasia (CIN) | DIM | Showed some clinical efficacy in treating cervical dysplasia. | A promising non-surgical option for low-grade cervical lesions. | [5] |

| Estrogen Metabolism | DIM (various doses) | Consistently shown to increase the 2-OHE1/16-OHE1 urinary metabolite ratio. | Effectively modulates estrogen metabolism towards a less estrogenic profile. | [5][8][18]|

Chapter 5: Future Directions and Conclusion

Overcoming Bioavailability Hurdles

The primary obstacle to DIM's widespread clinical use remains its poor bioavailability. [12][15]Future research will undoubtedly focus on optimizing novel delivery systems, such as advanced SMEDDS, nanoparticles, and polymer-based formulations, to ensure that therapeutically effective concentrations can be achieved safely and reliably in target tissues. [10][15]

Synthetic Derivatives and Next-Generation Analogs

The DIM molecule serves as a valuable scaffold for medicinal chemistry. The synthesis of derivatives and analogs aims to improve potency, selectivity, and pharmacokinetic properties. [12]By modifying the indole rings, researchers can enhance specific activities, such as increasing the affinity for a particular signaling protein while reducing off-target effects.

Concluding Remarks

3,3'-Diindolylmethane stands as a testament to the therapeutic potential harbored within natural products. Its journey from a dietary component to a multi-target modulator of critical cellular pathways is a compelling narrative for drug discovery. DIM's ability to induce apoptosis, inhibit proliferation, and beneficially modulate hormone signaling provides a strong rationale for its continued investigation, particularly in cancer chemoprevention and therapy. While challenges in bioavailability must be overcome, the depth of scientific evidence strongly supports further research and development to unlock the full clinical potential of this remarkable indole.

References

- Liu, X., & Lv, K. (2013). Chemopreventive properties of 3,3′-diindolylmethane in breast cancer: evidence from experimental and human studies. Journal of the National Cancer Institute, 105(15), 1124-1134.

- Amare, D. E. (2020). Anti-Cancer and Other Biological Effects of a Dietary Compound 3,3ʹ-Diindolylmethane Supplementation: A Systematic Review of Human Clinical Trials. Journal of Multidisciplinary Healthcare, 13, 1067–1081.

- El-Sayed, R. A., & El-Sawy, E. R. (2020). 3,3'-Diindolylmethane and its derivatives: nature-inspired strategies tackling drug resistant tumors by regulation of signal transduction, transcription factors and microRNAs. Journal of Cellular and Molecular Medicine, 24(22), 12947-12963.

- Reed, G. A., Sun, J., Arneson, D. W., & Eklind, K. I. (2008). Single-dose pharmacokinetics and tolerability of absorption-enhanced 3,3'-diindolylmethane in healthy subjects. Cancer Epidemiology, Biomarkers & Prevention, 17(10), 2619-2624.

- Reed, G. A., Sun, J., Arneson, D. W., & Eklind, K. I. (2008). Single-Dose Pharmacokinetics and Tolerability of Absorption-Enhanced 3, 3′-Diindolylmethane in Healthy Subjects. Cancer Epidemiology, Biomarkers & Prevention, 17(10), 2619–2624.

- Le, H. T., Schaldach, C. M., Firestone, G. L., & Bjeldanes, L. F. (2003). Plant-derived 3,3'-diindolylmethane is a strong androgen antagonist in human prostate cancer cells. The Journal of Biological Chemistry, 278(23), 21136-21145.

- Chang, Y. C., Lin, Y. L., & Chen, W. L. (2015). Pharmacokinetics and pharmacodynamics of 3,3'-diindolylmethane (DIM) in regulating gene expression of phase II drug metabolizing enzymes. Journal of Pharmacokinetics and Pharmacodynamics, 42(5), 481-489.

- Johnson, W. D., Muzzio, M., Horn, T. L., Zeligs, M. A., Glaze, E. R., & McCormick, D. L. (2018). Enhanced Oral Bioavailability of 3,3'-Diindolylmethane Administered in a Self-Microemulsifying Drug Delivery System (SMEDDS). Cancer Research, 78(13 Supplement), 4931-4931.

- Li, Y., & Sarkar, F. H. (2016). Multiple therapeutic and preventive effects of 3,3′-diindolylmethane on cancers including prostate cancer and high grade prostatic intraepithelial neoplasia. Journal of Biomedical Research, 30(5), 341-351.

- S.A. Moussa, et al. (2018). Chemopreventive properties of 3,3′-diindolylmethane in breast cancer: evidence from experimental and human studies. Scilit.

- Memorial Sloan Kettering Cancer Center. (2023). Diindolylmethane.

- Sepkovic, D. W., & Bradlow, H. L. (2013). Comparative preclinical pharmacokinetics study of 3,3′-diindolylmethane formulations: is personalized treatment and targeted chemoprevention in the horizon?. EPMA Journal, 4(1), 1-8.

- Anderton, M. J., Manson, M. M., & Gescher, A. (2004). Physiological modeling of formulated and crystalline 3,3'-diindolylmethane pharmacokinetics following oral administration in mice. Drug Metabolism and Disposition, 32(6), 632-638.

- Ahmad, A., Ali, S., & Sarkar, F. H. (2012). 3,3′-Diindolylmethane (DIM) Inhibits the Growth and Invasion of Drug-Resistant Human Cancer Cells Expressing EGFR Mutants. International Journal of Molecular Sciences, 13(12), 16424-16439.

- Wikipedia. (n.d.). 3,3'-Diindolylmethane.

- Kim, Y. S., & Kim, S. H. (2016). Cellular and Molecular Mechanisms of 3,3′-Diindolylmethane in Gastrointestinal Cancer. Molecules, 21(7), 939.

- Vermillion-Maier, M. L., Siddens, L. K., Uesugi, S. L., et al. (2021). 3,3'-Diindolylmethane Exhibits Significant Metabolism After Oral Dosing in Humans. Drug Metabolism and Disposition, 49(8), 694-705.

- Ramirez, A., & Garcia-Vazquez, F. J. (2023). 3,3'-Diindolylmethane and indole-3-carbinol: potential therapeutic molecules for cancer chemoprevention and treatment via regulating cellular signaling pathways.

- Shcheglov, A. S., Kiselev, V. I., & Druzhilovskaya, O. S. (2022). A facile and sensitive HPLC-MS/MS method for quantification of 3,3'-diindolylmethane in plasma samples.

- Kandela, I., & Alakhov, V. (2013). Polymer Based Nano-Formulation of Diindolylmethane with High Oral Bioavailability. Journal of Drug Delivery, 2013, 1-6.

- Kucuk, O., Brawley, O. W., & Sarkar, F. H. (2018). 3,3-Diindolylmethane (DIM): a nutritional intervention and its impact on breast density in healthy BRCA carriers. A prospective clinical trial. Carcinogenesis, 39(2), 241-247.

- Heath, E. I., Heilbrun, L. K., & Li, J. (2016). Anti-androgenic activity of absorption-enhanced 3, 3'-diindolylmethane in prostatectomy patients.

- Heath, E. I., Heilbrun, L. K., & Li, J. (2016). Anti-androgenic activity of absorption-enhanced 3, 3'-diindolylmethane in prostatectomy patients.

- Vermillion-Maier, M. L., Siddens, L. K., Uesugi, S. L., et al. (2021). 3,3′-Diindolylmethane Exhibits Significant Metabolism after Oral Dosing in Humans. Drug Metabolism and Disposition, 49(8), 694–705.

- Rajoria, S., Suriano, R., & George, A. (2011). 3,3′-Diindolylmethane Modulates Estrogen Metabolism in Patients with Thyroid Proliferative Disease: A Pilot Study. Thyroid, 21(3), 299-304.

- Godínez-Martínez, E., Santillán, R., & Sámano, R. (2023). Effectiveness of 3,3′-Diindolylmethane Supplements on Favoring the Benign Estrogen Metabolism Pathway and Decreasing Body Fat in Premenopausal Women. Nutrition and Cancer, 75(2), 510-519.

- WebMD. (n.d.). Diindolylmethane: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews.

- Johnson, W. D., Muzzio, M., & Horn, T. L. (2018). Abstract 4931: Enhanced oral bioavailability of 3,3'-diindolylmethane administered in a self-microemulsifying drug delivery system (SMEDDS). Cancer Research, 78(13 Supplement), 4931.

- Heath, E. I., Heilbrun, L. K., & Li, J. (2016). Anti-androgenic activity of absorption-enhanced 3, 3'-diindolylmethane in prostatectomy patients.

- Chemsrc. (n.d.). Sodium p-sulfophenyl methallyl ether | CAS#:1208-67-9.

- Shcheglov, A. S., Kiselev, V. I., & Druzhilovskaya, O. S. (2022). A Facile and Sensitive HPLC–MS/MS Method for Quantification of 3,3'‐Diindolylmethane in Plasma Samples.

- ChemicalBook. (n.d.). 1208-67-9 | CAS DataBase.

- Liska, D. J., & Lerman, R. H. (2021).

- LookChem. (n.d.). Cas 1208-67-9, sodium 4-(2-methylprop-2-en-1-yl)benzenesulphonate.

- Guidechem. (n.d.). This compound.

- ChemicalBook. (n.d.). This compound | 1208-67-9.

- Rajoria, S., Suriano, R., & George, A. (2011). 3,3'-Diindolylmethane Modulates Estrogen Metabolism in Patients with Thyroid Proliferative Disease: A Pilot Study.

- Thomson, C. A., Chow, H. S., & Wertheim, B. C. (2017). Effect of Diindolylmethane on Estrogen-related Hormones, Metabolites and Tamoxifen Metabolism: Results of a Randomized, Placebo-controlled Trial. Cancer Epidemiology, Biomarkers & Prevention, 26(3), 339-347.

- BenchChem. (n.d.). In-depth Technical Guide: Synthesis and Purification of 3,3'-Diindolylmethane (DIM).

Sources

- 1. Chemopreventive properties of 3,3′-diindolylmethane in breast cancer: evidence from experimental and human studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scilit.com [scilit.com]

- 3. mskcc.org [mskcc.org]

- 4. 3,3'-Diindolylmethane and indole-3-carbinol: potential therapeutic molecules for cancer chemoprevention and treatment via regulating cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]